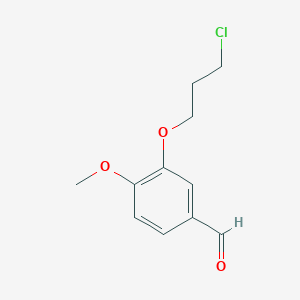

3-(3-Chloropropoxy)-4-methoxybenzaldehyde

Description

Contextualization within Aromatic Aldehyde Chemistry

Aromatic aldehydes are a fundamental class of organic compounds characterized by an aldehyde group directly attached to an aromatic ring. This structural motif imparts a unique reactivity, making them indispensable reagents and intermediates in a vast number of chemical transformations. They serve as key precursors in the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrances. The reactivity of the aldehyde group allows for a wide range of reactions, including nucleophilic additions and condensations, while the aromatic ring can be tailored with various substituents to influence the molecule's electronic properties and steric environment.

3-(3-Chloropropoxy)-4-methoxybenzaldehyde, a derivative of the naturally occurring aromatic aldehyde vanillin (B372448), embodies the versatility of this compound class. Vanillin itself is a valuable bio-sourced building block, and its derivatives are extensively explored for the preparation of various heterocyclic compounds and materials for organic electronics. The presence of the methoxy (B1213986) group and the extended chloropropoxy side chain on the benzene (B151609) ring of this compound provides additional sites for chemical modification, further expanding its synthetic utility beyond that of simpler aromatic aldehydes.

Significance as a Building Block in Complex Molecule Construction

The true significance of this compound lies in its role as a bifunctional building block, enabling the stepwise and controlled assembly of complex molecular frameworks. Organic building blocks are functionalized molecules that form the basic components for the bottom-up construction of more elaborate structures. The aldehyde functional group provides a reactive handle for chain elongation and the introduction of new functionalities. Simultaneously, the terminal chlorine atom on the propoxy chain offers a prime site for nucleophilic substitution reactions, allowing for the facile introduction of a wide variety of moieties.

This dual reactivity is particularly valuable in multi-step syntheses where precise control over bond formation is paramount. For instance, the aldehyde can be transformed into an alkene, an alcohol, or an amine, while the chloro group can be displaced by amines, thiols, or alkoxides, leading to the creation of diverse and complex molecular architectures. This strategic combination of reactive sites makes this compound a coveted intermediate in the synthesis of high-value molecules, including active pharmaceutical ingredients. A notable example of a complex molecule whose synthesis may involve intermediates structurally related to this compound is Tamsulosin, a medication used to treat benign prostatic hyperplasia. The synthesis of such complex molecules often requires a series of carefully orchestrated steps where versatile building blocks play a pivotal role.

Detailed Research Findings

The synthesis of this compound is typically achieved through the O-alkylation of vanillin (4-hydroxy-3-methoxybenzaldehyde). This reaction involves the treatment of vanillin with a suitable three-carbon electrophile bearing a chlorine atom, such as 1-bromo-3-chloropropane (B140262), in the presence of a base. The base, commonly potassium carbonate, deprotonates the phenolic hydroxyl group of vanillin, forming a phenoxide ion that then acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent. The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution.

The characterization of the resulting this compound would involve standard spectroscopic techniques. Fourier-transform infrared (FTIR) spectroscopy would confirm the presence of the aldehyde carbonyl group (C=O stretch) and the ether linkage (C-O stretch). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) would be crucial for elucidating the precise structure, showing the characteristic signals for the aldehyde proton, the aromatic protons, the methoxy group, and the protons of the chloropropoxy chain. Mass spectrometry would provide the molecular weight of the compound, confirming its elemental composition.

The utility of this compound as a synthetic intermediate is highlighted by its potential application in the synthesis of pharmaceutical compounds. The structural motif of a substituted benzaldehyde (B42025) with an ether linkage is found in various biologically active molecules. For instance, the synthesis of Tamsulosin involves a key intermediate with a similar substituted phenoxy moiety. While the direct use of this compound in the synthesis of Tamsulosin is not explicitly detailed in the available literature, its structure makes it a plausible precursor for constructing the core of such molecules. The aldehyde could be reductively aminated to introduce the necessary side chain, while the chloro group could be used to attach the sulfonamide portion of the molecule.

Interactive Data Table: Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₃ClO₃ |

| Molecular Weight | 228.67 g/mol |

| IUPAC Name | This compound |

| CAS Number | 929683-54-5 |

| Appearance | Not available |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available |

Properties

IUPAC Name |

3-(3-chloropropoxy)-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-14-10-4-3-9(8-13)7-11(10)15-6-2-5-12/h3-4,7-8H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXFIBIUATIMWGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)OCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929683-54-5 | |

| Record name | 3-(3-chloropropoxy)-4-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 3 Chloropropoxy 4 Methoxybenzaldehyde

Strategies for O-Alkylation of Related Benzaldehyde (B42025) Precursors

O-alkylation of the hydroxyl group on a benzaldehyde ring is the most direct approach to synthesizing 3-(3-chloropropoxy)-4-methoxybenzaldehyde. The success of this strategy hinges on the selection of the correct isomeric precursor and an appropriate alkylating agent.

The synthesis can be effectively carried out starting from 3-Hydroxy-4-methoxybenzaldehyde, also known as isovanillin (B20041). nist.govnih.gov This precursor possesses the required arrangement of substituents on the benzene (B151609) ring. The reaction involves the Williamson ether synthesis, where the phenoxide ion of isovanillin, formed by a base, acts as a nucleophile, attacking the electrophilic carbon of 1-bromo-3-chloropropane (B140262).

The general reaction is conducted in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF). The base deprotonates the phenolic hydroxyl group of isovanillin, creating a more potent nucleophile. The subsequent nucleophilic substitution reaction with 1-bromo-3-chloropropane introduces the 3-chloropropoxy side chain, yielding the target molecule. The choice of 1-bromo-3-chloropropane is strategic, as the bromine atom is more reactive and serves as a better leaving group than the chlorine atom, allowing for selective alkylation.

While vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) is a structural isomer of isovanillin, its direct alkylation does not yield this compound. researchgate.net The positions of the hydroxyl and methoxy (B1213986) groups are reversed between vanillin and isovanillin. Alkylating vanillin with 1-bromo-3-chloropropane under similar conditions would result in the formation of the isomeric product, 4-(3-chloropropoxy)-3-methoxybenzaldehyde.

The synthesis of this isomer from vanillin has been reported, for instance, in the preparation of 4-(4'-bromo)-phenacyloxy 3-methoxy benzaldehyde, where vanillin is reacted with 4′-bromo phenacyl bromide. orientjchem.org This highlights the critical importance of starting with the correct precursor, isovanillin (3-hydroxy-4-methoxybenzaldehyde), to obtain the desired this compound.

Alternative Synthetic Pathways and Precursors

Beyond the direct alkylation of isovanillin, alternative routes utilizing different starting materials and functional group transformations have been developed.

An alternative and high-yielding pathway begins with methyl 3-hydroxy-4-methoxybenzoate. mdpi.com This method involves a two-step process:

O-Alkylation: The starting ester, methyl 3-hydroxy-4-methoxybenzoate, is first alkylated with 1-bromo-3-chloropropane. This reaction proceeds under conditions similar to the alkylation of isovanillin, typically using potassium carbonate in DMF and heating. This step produces methyl 3-(3-chloropropoxy)-4-methoxybenzoate with a reported yield as high as 94.7%. mdpi.com

Reduction: The resulting ester, methyl 3-(3-chloropropoxy)-4-methoxybenzoate, must then be converted to the corresponding aldehyde. This transformation is typically achieved through reduction. A common method for selectively reducing an ester to an aldehyde is using a reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures.

This route can be advantageous due to the high yields achievable in the initial alkylation step.

Another variation in the alkylation strategy involves using a different alkylating agent, such as toluene-4-sulfonic acid 3-chloro-propyl ester (3-chloropropyl tosylate). In this reaction, the tosylate group serves as an excellent leaving group, often more reactive than halides. The synthesis would proceed by reacting 3-hydroxy-4-methoxybenzaldehyde with 3-chloropropyl tosylate in the presence of a suitable base and solvent. This method provides an alternative to using 1-bromo-3-chloropropane and can sometimes offer advantages in terms of reaction rate and yield, depending on the specific substrate and conditions.

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically adjusted include the choice of base, solvent, temperature, and reaction time.

Research into the synthesis of the closely related compound, methyl 4-(3-chloropropoxy)-3-methoxybenzoate, provides insights into effective conditions. In one study, the reaction of methyl 3-methoxy-4-hydroxybenzoate with a significant excess of 1-bromo-3-chloropropane (3 equivalents) and potassium carbonate (5 equivalents) in DMF was heated to reflux for 2 hours, achieving a high yield of 93.7%. nih.gov

Another synthesis, starting from methyl 3-hydroxy-4-methoxybenzoate, employed 1-bromo-3-chloropropane (1.4 equivalents) and potassium carbonate (2.1 equivalents) in DMF at a lower temperature of 70°C for 4 hours, which resulted in a 94.7% yield of the alkylated ester intermediate. mdpi.com These findings suggest that a polar aprotic solvent like DMF and a base like potassium carbonate are highly effective. The temperature and duration can be tailored to the specific reactivity of the substrate. While higher temperatures can increase the reaction rate, they may also lead to side products, necessitating a balance to achieve optimal outcomes.

The table below summarizes reaction conditions from related syntheses, providing a framework for optimizing the production of this compound.

| Starting Material | Alkylating Agent | Base | Solvent | Temperature | Time | Yield | Reference |

| Methyl 3-hydroxy-4-methoxybenzoate | 1-Bromo-3-chloropropane | K₂CO₃ | DMF | 70°C | 4 h | 94.7% | mdpi.com |

| Methyl 3-methoxy-4-hydroxybenzoate | 1-Bromo-3-chloropropane | K₂CO₃ | DMF | Reflux | 2 h | 93.7% | nih.gov |

Chemical Reactivity and Derivatization Strategies of 3 3 Chloropropoxy 4 Methoxybenzaldehyde

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of 3-(3-chloropropoxy)-4-methoxybenzaldehyde is activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the 4-methoxy group and the 3-(3-chloropropoxy) group. These alkoxy groups increase the electron density of the aromatic ring, making it more nucleophilic and thus more susceptible to attack by electrophiles. libretexts.org The directing effects of these substituents are crucial in determining the position of incoming electrophiles.

Both the methoxy (B1213986) and the chloropropoxy groups are ortho-, para-directors. pressbooks.pubmasterorganicchemistry.com This means they direct incoming electrophiles to the positions ortho and para relative to themselves. In the case of this compound, the positions are numbered relative to the aldehyde group at position 1. The chloropropoxy group is at position 3, and the methoxy group is at position 4. The positions ortho to the chloropropoxy group are 2 and 4, while the para position is 6. The positions ortho to the methoxy group are 3 and 5, and the para position is not available as it is substituted by the aldehyde group.

When multiple substituents are present on a benzene ring, the most activating group typically governs the position of substitution. masterorganicchemistry.com In this molecule, both alkoxy groups are activating, and their directing effects must be considered in concert. libretexts.org The position most favored for substitution would be the one that is activated by both groups and is sterically accessible.

Nitration Reactions of Related Intermediates

While specific studies on the nitration of this compound are not extensively documented, the nitration of related compounds, such as vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), provides valuable insight into the expected reactivity. patsnap.comguidechem.com Vanillin contains a hydroxyl group and a methoxy group, which are both strongly activating ortho-, para-directors. youtube.com

Nitration of vanillin typically yields 5-nitrovanillin, where the nitro group is introduced at the position ortho to the hydroxyl group and meta to the aldehyde group. patsnap.comguidechem.com This outcome is governed by the powerful directing effect of the hydroxyl group.

In the case of this compound, both the 3-chloropropoxy and 4-methoxy groups are ortho-, para-directing. The aldehyde group, however, is a deactivating meta-director. The combined influence of these groups would likely direct nitration to the 5-position, which is ortho to the 4-methoxy group and meta to the 3-chloropropoxy and aldehyde groups.

A common method for the nitration of such compounds involves the use of a nitrating agent like nitric acid in the presence of a solvent such as acetic acid. patsnap.com Greener alternatives, such as using ceric ammonium (B1175870) nitrate (B79036) as the nitrating agent, have also been developed for the nitration of vanillin. guidechem.com

Table 1: Predicted Products of Electrophilic Aromatic Substitution on a Substituted Benzaldehyde (B42025)

| Reactant | Electrophile | Major Product |

| This compound | NO₂+ | 5-Nitro-3-(3-chloropropoxy)-4-methoxybenzaldehyde |

| Vanillin | NO₂+ | 5-Nitrovanillin |

Reactions Involving the Aldehyde Functional Group

The aldehyde group is a versatile functional group that can undergo a wide array of chemical transformations, including condensation reactions, reductions, and oxidations.

Condensation Reactions (e.g., Aldol (B89426) Condensation with related aldehydes)

Aromatic aldehydes, such as this compound, readily participate in condensation reactions. These reactions involve the formation of a new carbon-carbon bond at the carbonyl carbon. For instance, in the Knoevenagel condensation, the aldehyde reacts with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or diethyl malonate, in the presence of a basic catalyst. suniv.ac.in

The Claisen-Schmidt condensation, a type of aldol condensation, involves the reaction of an aromatic aldehyde with an enolizable ketone or another aldehyde in the presence of a base. This reaction is widely used to synthesize chalcones and other related compounds.

Reduction and Oxidation Pathways (e.g., Conversion to Carboxylic Acids or Alcohols)

The aldehyde functional group can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.

Reduction: The reduction of the aldehyde to an alcohol can be achieved using various reducing agents. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). suniv.ac.in Catalytic hydrogenation over a metal catalyst, such as palladium or platinum, is also an effective method.

Oxidation: Oxidation of the aldehyde to a carboxylic acid can be accomplished with a variety of oxidizing agents. Common reagents include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and Tollens' reagent ([Ag(NH₃)₂]⁺).

Transformations of the Chloropropyl Side Chain

The chloropropyl side chain provides another site for chemical modification, primarily through nucleophilic substitution reactions at the carbon atom bearing the chlorine atom.

Nucleophilic Substitution Reactions of the Alkyl Chloride Moiety

The chlorine atom on the propyl chain is a good leaving group, making the adjacent carbon atom susceptible to attack by nucleophiles. This allows for the introduction of a wide range of functional groups.

For example, reaction with amines can lead to the formation of the corresponding amino derivatives. Similarly, reaction with alkoxides or phenoxides can yield ethers. These reactions are typically carried out in the presence of a base to neutralize the HCl that is formed as a byproduct.

The O-alkylation of vanillin with various alkyl halides is a well-established reaction and serves as a good model for the reactivity of the chloropropyl side chain. researchgate.net

Table 2: Potential Derivatization Reactions of this compound

| Reaction Type | Reagent | Functional Group Transformation |

| Nucleophilic Substitution | Amine (e.g., R-NH₂) | -CH₂-Cl → -CH₂-NH-R |

| Nucleophilic Substitution | Alkoxide (e.g., R-O⁻) | -CH₂-Cl → -CH₂-O-R |

| Nucleophilic Substitution | Cyanide (e.g., NaCN) | -CH₂-Cl → -CH₂-CN |

Cyclization Reactions Leading to Heterocyclic Systems

The strategic positioning of the reactive groups in this compound and its derivatives facilitates intramolecular cyclization reactions to form a variety of heterocyclic systems. Key to these transformations is the initial modification of the benzaldehyde moiety, often followed by cyclization involving the chloropropoxy side chain.

A significant application of this strategy is in the synthesis of quinazoline (B50416) derivatives. This typically involves a multi-step sequence starting with the nitration of the aromatic ring, followed by reduction of the nitro group to an amine. The resulting amino derivative can then undergo cyclization to form the quinazoline ring system. For instance, a plausible route involves the nitration of a derivative of this compound, followed by reduction of the nitro group to an amine. This intermediate can then be cyclized with a reagent such as formamidine (B1211174) acetate (B1210297) to construct the quinazoline core. This method provides an efficient pathway to substituted quinazolines, which are important scaffolds in medicinal chemistry.

Another potential cyclization pathway involves the intramolecular reaction of the chloropropoxy group. For example, after reductive amination of the aldehyde group to introduce a primary or secondary amine, intramolecular N-alkylation can occur, where the newly introduced amine displaces the chloride on the propoxy chain to form a nitrogen-containing heterocycle. The size of the resulting ring would depend on the specific reaction conditions and the nature of the amine used.

Furthermore, intramolecular etherification can lead to the formation of oxygen-containing heterocycles. Under basic conditions, the aldehyde can be first protected or transformed, followed by an intramolecular Williamson ether synthesis where the phenoxide, generated from a precursor, attacks the electrophilic carbon bearing the chlorine atom to form a chromane (B1220400) or a related benzoxepine (B8326511) ring system. The success of this cyclization is dependent on factors such as ring strain and the flexibility of the chloropropoxy chain.

The following table summarizes potential cyclization reactions starting from derivatives of this compound:

| Starting Material Derivative | Key Transformation(s) | Reagents/Conditions | Resulting Heterocycle |

| 2-Amino-3-(3-chloropropoxy)-4-methoxybenzaldehyde | Cyclization | Formamidine acetate | Quinazoline derivative |

| 3-(3-Chloropropoxy)-4-methoxybenzylamine | Intramolecular N-alkylation | Base | Nitrogen-containing heterocycle |

| 2-Hydroxy-3-(3-chloropropoxy)-4-methoxybenzaldehyde | Intramolecular Williamson ether synthesis | Base (e.g., K₂CO₃) | Chromane derivative |

Advanced Derivatization for Enhanced Synthetic Utility

To broaden the synthetic applications of this compound, advanced derivatization strategies can be employed. These methods aim to introduce new functionalities that allow for a wider range of subsequent chemical transformations, thereby increasing its value as a versatile chemical intermediate.

One powerful strategy is the olefination of the aldehyde group to form stilbene (B7821643) derivatives. The Horner-Wadsworth-Emmons (HWE) reaction is a highly effective method for this transformation. wikipedia.orgyoutube.comorganic-chemistry.orgmdma.ch In this reaction, a phosphonate (B1237965) carbanion, generated by treating a phosphonate ester with a base, reacts with the aldehyde to produce an alkene. The HWE reaction is particularly advantageous as it often provides high E-selectivity for the resulting double bond and the phosphate (B84403) byproducts are easily removed by aqueous extraction. wikipedia.orgorganic-chemistry.org This method allows for the synthesis of a wide array of substituted stilbenes, which are compounds of interest in materials science and medicinal chemistry. fu-berlin.denih.govnih.gov

Another valuable derivatization is the introduction of functional groups that enable "click chemistry" reactions. nih.govorganic-chemistry.orginterchim.fr The terminal chloride of the chloropropoxy group can be substituted with an azide (B81097) moiety (N₃) by reaction with sodium azide. Alternatively, the aldehyde can be converted to a terminal alkyne. These transformations equip the molecule with the necessary handles to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. nih.govbeilstein-journals.org This powerful and highly reliable reaction forms a stable triazole ring, linking the derivatized benzaldehyde to other molecules containing a complementary alkyne or azide functionality. This opens up possibilities for its use in bioconjugation, materials science, and the construction of complex molecular architectures. beilstein-journals.org

Reductive amination of the aldehyde provides another avenue for advanced derivatization. orientjchem.orgthieme-connect.de This reaction, typically carried out using a reducing agent such as sodium borohydride in the presence of an amine, converts the aldehyde into a new amine. orientjchem.org This not only introduces a nitrogen atom but also provides a new point for further functionalization, including subsequent intramolecular cyclization reactions as previously mentioned. thieme-connect.deresearchgate.net

The table below outlines some advanced derivatization strategies for this compound:

| Reactive Site | Derivatization Reaction | Reagents/Conditions | Resulting Functional Group | Enhanced Synthetic Utility |

| Aldehyde | Horner-Wadsworth-Emmons | Phosphonate ester, Base | Alkene (Stilbene derivative) | Access to stilbenoid scaffolds fu-berlin.denih.govnih.gov |

| Chloropropoxy | Azide Substitution | Sodium Azide | Azide | "Click Chemistry" handle nih.govorganic-chemistry.orginterchim.fr |

| Aldehyde | Alkyne Formation | (e.g., Corey-Fuchs reaction) | Terminal Alkyne | "Click Chemistry" handle nih.govorganic-chemistry.orginterchim.fr |

| Aldehyde | Reductive Amination | Amine, Reducing Agent (e.g., NaBH₄) | Secondary or Tertiary Amine | Introduction of nitrogen for further functionalization/cyclization orientjchem.orgthieme-connect.de |

Role As a Key Synthetic Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Quinazoline (B50416) Derivatives

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Intermediates derived from 3-(3-Chloropropoxy)-4-methoxybenzaldehyde are instrumental in building these important heterocyclic systems.

Gefitinib is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in cancer therapy. Several synthetic routes to Gefitinib utilize intermediates directly prepared from precursors like 3-hydroxy-4-methoxybenzaldehyde or its corresponding benzoic acid.

In one notable pathway, the process begins not with the benzaldehyde (B42025) itself, but with a related ester, methyl 3-hydroxy-4-methoxybenzoate. nih.gov This starting material is alkylated with 1-bromo-3-chloropropane (B140262) to yield methyl 3-(3-chloropropoxy)-4-methoxybenzoate. nih.govnih.gov This key step introduces the required chloropropoxy side chain. The synthesis proceeds through a series of transformations including nitration, reduction of the nitro group to an amine, and subsequent cyclization to form the quinazolinone core. nih.govnih.gov

Another documented synthesis of Gefitinib starts with 3-(3-chloropropoxy)-4-methoxy-6-nitro benzaldehyde. beilstein-journals.orguni-muenchen.de This intermediate undergoes oxidation to the corresponding benzoic acid, followed by reduction of the nitro group. beilstein-journals.org The resulting amino acid is then cyclized with formamide (B127407) and ammonium (B1175870) formate (B1220265) to construct the 6-(3-chloropropoxy)-7-methoxy-quinazolin-4-one skeleton. beilstein-journals.org This quinazolinone is a late-stage precursor to Gefitinib.

The following table summarizes a typical synthetic sequence involving this class of intermediates:

| Step | Starting Material | Reagents | Product | Yield (%) | Reference |

| 1 | Methyl 3-hydroxy-4-methoxybenzoate | 1-Bromo-3-chloropropane, K₂CO₃, DMF | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | 94.7 | nih.gov |

| 2 | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | HNO₃, Acetic Acid | Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | - | nih.gov |

| 3 | Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | Fe, Acetic Acid | Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate | 77 | nih.govnih.gov |

| 4 | 2-amino-4-methoxy-5-(3-chloropropoxy)benzoic acid | Formamide, Ammonium formate | 6-(3-Chloropropoxy)-7-methoxy-quinazolin-4-one | 90 | beilstein-journals.org |

This interactive table outlines key steps in a common synthetic pathway towards the Gefitinib core structure.

The synthetic utility of these intermediates extends beyond Gefitinib to other novel quinazoline derivatives. For instance, N'-[5-(3-chloropropoxy)-2-cyano-4-methoxyphenyl]-N,N-dimethylformamidine, an intermediate structurally related to the target compound, has been used to synthesize a variety of 4-amino-quinazoline compounds through cyclization and subsequent etheration reactions. uni.lu This demonstrates the adaptability of the chloropropoxy moiety as a reactive handle for introducing different substituents, leading to the creation of diverse molecular libraries based on the quinazoline scaffold for further biological evaluation. uni.lu

Application in the Construction of Steroid Derivatives

While benzaldehydes, in general, are utilized in multicomponent reactions to synthesize complex heterocyclic steroids like pyridosteroids, a specific, documented application of this compound in the direct construction of steroid derivatives was not identified in the reviewed scientific literature. The synthesis of steroidal structures typically relies on different classes of precursors and synthetic strategies. nih.govbeilstein-journals.org

Utilization in the Preparation of Other Complex Organic Molecules

The structural motifs present in this compound are valuable in the synthesis of other complex molecules beyond quinazolines.

A closely related compound, 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone , serves as a crucial intermediate in the synthesis of the atypical antipsychotic drug Iloperidone. chemsrc.com This ethanone (B97240) derivative shares the same substituted aromatic ring as the target benzaldehyde, differing only by an acetyl group in place of the formyl group. It is also referred to as Iloperidone Chloropropoxy Impurity or Iloperidone USP Related Compound A. orientjchem.org In the synthesis of Iloperidone, this intermediate is condensed with 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole in an N-alkylation reaction to form the final drug substance. chemsrc.com The chloropropoxy group is essential for this key bond-forming step.

Furthermore, the benzaldehyde moiety itself is a precursor for phenylethanone derivatives. The Williamson etherification reaction, for example, can be used to synthesize various 4-phenacyloxy benzaldehyde derivatives from hydroxy-benzaldehydes and phenacyl bromides, highlighting a general synthetic route where such compounds are employed.

Regioselectivity and Stereoselectivity Control in Intermediate Applications

The synthesis of this compound itself involves a critical regioselective step. The molecule is typically prepared from a precursor containing two hydroxyl groups on the aromatic ring, such as 3,4-dihydroxybenzaldehyde (B13553) (protocatechuic aldehyde) or its derivatives. The selective alkylation of the hydroxyl group at the 3-position over the one at the 4-position is a key challenge.

Research on the regioselective protection of 3,4-dihydroxybenzaldehyde has shown that it is possible to selectively target the 4-hydroxyl group under certain conditions. However, the synthesis of the title compound requires the opposite regioselectivity. The outcome of the alkylation reaction (i.e., whether the 3-OH or 4-OH group reacts) is controlled by factors such as the choice of base, solvent, and the specific electrophile used. In the synthesis pathways leading to Gefitinib, the starting material is often 3-hydroxy-4-methoxybenzoate, where the 4-position is already functionalized with a methoxy (B1213986) group. nih.gov This pre-existing functionalization directs the incoming 3-chloropropyl group exclusively to the hydroxyl at the 3-position, thus ensuring complete regiocontrol in the formation of the key ether linkage.

Once synthesized, the planar and achiral nature of this compound means that stereoselectivity is not a concern in reactions involving the aldehyde group itself unless a chiral reagent or catalyst is introduced. The primary role of this intermediate is to provide a specific, pre-functionalized aromatic scaffold, with subsequent reactions focused on transformations of the aldehyde and nucleophilic substitution at the terminal carbon of the chloropropyl chain.

Spectroscopic and Advanced Analytical Characterization of 3 3 Chloropropoxy 4 Methoxybenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, chemists can map out the precise arrangement of atoms and their chemical environments within a molecule.

In the ¹H-NMR spectrum of 3-(3-Chloropropoxy)-4-methoxybenzaldehyde, each proton or group of equivalent protons gives rise to a distinct signal, the chemical shift (δ) of which is indicative of its electronic environment. The spectrum is expected to show characteristic signals for the aromatic protons, the aldehyde proton, and the aliphatic protons of the chloropropoxy and methoxy (B1213986) groups.

Based on the analysis of related structures such as 3-methoxybenzaldehyde (B106831) and 4-methoxybenzaldehyde, the aldehyde proton is anticipated to appear as a singlet at the most downfield region, typically around δ 9.8-10.0 ppm, due to the strong deshielding effect of the carbonyl group. rsc.org The aromatic protons on the benzene (B151609) ring will exhibit signals in the range of δ 7.0-7.5 ppm. Specifically, the proton at position 5 would likely appear as a doublet, the proton at position 2 as a singlet or a small doublet, and the proton at position 6 as a doublet of doublets.

The protons of the methoxy group (-OCH₃) are expected to produce a sharp singlet at approximately δ 3.9 ppm. rsc.org The protons of the 3-chloropropoxy chain (-O-CH₂-CH₂-CH₂-Cl) will present as three distinct multiplets:

The methylene (B1212753) group attached to the phenolic oxygen (-O-CH₂) would be the most deshielded of the three, likely appearing as a triplet around δ 4.2 ppm.

The central methylene group (-CH₂-) would resonate as a multiplet (quintet) around δ 2.2 ppm.

The terminal methylene group attached to the chlorine atom (-CH₂-Cl) would appear as a triplet around δ 3.7 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde (-CHO) | ~9.85 | Singlet (s) |

| Aromatic (H-2) | ~7.42 | Doublet (d) |

| Aromatic (H-6) | ~7.40 | Doublet of Doublets (dd) |

| Aromatic (H-5) | ~6.95 | Doublet (d) |

| Propoxy (-O-CH₂) | ~4.25 | Triplet (t) |

| Methoxy (-OCH₃) | ~3.90 | Singlet (s) |

| Propoxy (-CH₂-Cl) | ~3.75 | Triplet (t) |

| Propoxy (-CH₂-) | ~2.20 | Quintet (quin) |

Complementing the proton data, ¹³C-NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a signal at a characteristic chemical shift. For this compound, the aldehydic carbonyl carbon is the most deshielded, with a predicted chemical shift in the range of δ 190-193 ppm. rsc.org

The aromatic carbons will resonate between δ 110-155 ppm. The carbons directly attached to oxygen atoms (C-3 and C-4) will be the most downfield in this region. The carbon of the methoxy group is expected around δ 56 ppm. rsc.orgrsc.org The carbons of the chloropropoxy chain will have distinct signals: the carbon bonded to the phenolic oxygen (-O-CH₂) around δ 68 ppm, the central carbon (-CH₂-) at approximately δ 32 ppm, and the carbon bonded to chlorine (-CH₂-Cl) around δ 41 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (C=O) | ~191.0 |

| Aromatic (C-4) | ~154.5 |

| Aromatic (C-3) | ~149.0 |

| Aromatic (C-1) | ~130.0 |

| Aromatic (C-6) | ~126.5 |

| Aromatic (C-2) | ~111.5 |

| Aromatic (C-5) | ~111.0 |

| Propoxy (-O-CH₂) | ~68.0 |

| Methoxy (-OCH₃) | ~56.0 |

| Propoxy (-CH₂-Cl) | ~41.5 |

| Propoxy (-CH₂-) | ~32.0 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. The molecular formula of this compound is C₁₁H₁₃ClO₃, corresponding to a monoisotopic mass of approximately 228.0553 Da. uni.lu

In an ESI-MS (Electrospray Ionization Mass Spectrometry) experiment, the compound is expected to be detected as protonated or sodiated adducts. uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 229.0626 |

| [M+Na]⁺ | 251.0445 |

| [M+K]⁺ | 267.0184 |

| [M+NH₄]⁺ | 246.0891 |

Under electron ionization (EI), the molecule would undergo fragmentation. A plausible fragmentation pathway, based on related structures like vanillin (B372448), would involve the initial loss of a hydrogen atom from the aldehyde to give a strong peak at m/z 227 (M-1). researchgate.net Subsequent fragmentation could involve the cleavage of the chloropropoxy side chain. Loss of the entire chloropropoxy radical (•OCH₂CH₂CH₂Cl) or chloropropane (ClCH₂CH₂CH₃) could lead to an ion corresponding to the isovanillin (B20041) core at m/z 151 or 152. nih.gov Cleavage of the C-C bonds within the side chain would also generate characteristic smaller fragments.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. It is routinely used to assess the purity of synthesized compounds and to monitor the progress of chemical reactions.

For a molecule like this compound, a reverse-phase HPLC (RP-HPLC) method would be most suitable. sielc.comsielc.com In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. A typical mobile phase would consist of a mixture of acetonitrile (B52724) and water, often with a small amount of acid (like formic or phosphoric acid) to ensure sharp peak shapes. sielc.comsielc.com The compound would be detected using a UV detector, likely set at a wavelength where the benzaldehyde (B42025) chromophore has strong absorbance (around 254 nm or 280 nm). The retention time of the compound is a characteristic property under specific chromatographic conditions, and the area of the peak is proportional to its concentration, allowing for quantitative purity assessment.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not publicly available, analysis of closely related derivatives provides insight into the expected solid-state conformation.

For instance, the crystal structure of 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde reveals that the vanillin group is nearly planar. researchgate.net Similarly, the structure of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde also shows a largely planar molecule. researchgate.net In these structures, the crystal packing is stabilized by various intermolecular interactions, such as hydrogen bonds and C-H···O interactions. researchgate.netresearchgate.net It can be inferred that in the solid state, this compound would also adopt a relatively planar conformation of the substituted benzene ring, with the flexible chloropropoxy chain adopting a low-energy conformation. The arrangement of molecules in the crystal lattice would be governed by weak intermolecular forces.

Other Spectroscopic Methods (e.g., IR, UV-Vis) in Support of Structural Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for structural analysis by probing molecular vibrations and electronic transitions, respectively.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for its functional groups. Key expected peaks include:

A strong, sharp peak for the aldehyde C=O stretch, typically found around 1680-1700 cm⁻¹.

Aromatic C=C stretching vibrations in the 1500-1600 cm⁻¹ region.

Sp² C-H stretching from the aromatic ring and aldehyde group just above 3000 cm⁻¹.

Sp³ C-H stretching from the methoxy and propoxy groups just below 3000 cm⁻¹.

A strong C-O-C (ether) stretching band around 1250 cm⁻¹.

A C-Cl stretching vibration, typically in the 600-800 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile, is characterized by electronic transitions within the molecule's chromophore. The substituted benzaldehyde system is expected to show strong absorption bands in the UV region, arising from π → π* transitions of the aromatic ring and the carbonyl group. Based on data for compounds like 3-benzyloxy-4-methoxybenzaldehyde, one would expect absorption maxima (λ_max) around 230 nm, 275 nm, and 310 nm. nih.gov

Computational and Theoretical Studies on 3 3 Chloropropoxy 4 Methoxybenzaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure of a molecule. For 3-(3-chloropropoxy)-4-methoxybenzaldehyde, these calculations would reveal the distribution of electron density, the energies of molecular orbitals, and key reactivity indicators.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to predicting chemical reactivity. The HOMO is the region of the molecule most likely to donate electrons in a reaction, while the LUMO is the region most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For a molecule like this compound, the electron-rich aromatic ring, substituted with electron-donating methoxy (B1213986) and chloropropoxy groups, would significantly influence the HOMO energy and location. The aldehyde group, being electron-withdrawing, would primarily characterize the LUMO. DFT calculations can generate electrostatic potential maps, which visualize electron-rich (red) and electron-poor (blue) areas, highlighting sites susceptible to electrophilic or nucleophilic attack.

Illustrative Data Table: Calculated Electronic Properties This table presents hypothetical but realistic values for this compound, as would be obtained from a DFT calculation (e.g., at the B3LYP/6-31G(d) level).

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating ability; localized on the benzene (B151609) ring and oxygen atoms. |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability; localized on the aldehyde group. |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Suggests moderate chemical stability and reactivity. |

| Dipole Moment | 3.5 D | Indicates a polar molecule, influencing solubility and intermolecular interactions. |

| Electron Affinity | 1.1 eV | Energy released upon adding an electron; relates to oxidizing capability. |

| Ionization Potential | 8.1 eV | Energy required to remove an electron; relates to reducing capability. |

Conformation Analysis and Molecular Modeling

The flexibility of the 3-chloropropoxy side chain means that this compound can exist in multiple conformations. Conformation analysis, performed using molecular mechanics or quantum chemical methods, is essential to identify the most stable three-dimensional arrangement of the atoms. ufms.brrsc.org

Computational methods can systematically rotate the rotatable bonds (e.g., C-O and C-C bonds in the side chain) and calculate the potential energy of each resulting structure. This process generates a potential energy surface, from which the lowest-energy conformers (global and local minima) can be identified. The most stable conformer is the one that the molecule is most likely to adopt, and its geometry is crucial for understanding its interaction with other molecules and for accurately predicting its spectroscopic properties.

For this molecule, key dihedral angles to consider would be:

The angle between the benzene ring and the aldehyde group.

The C-C-C-O and C-C-O-C angles within the chloropropoxy chain.

Studies on similar alkoxybenzaldehyde derivatives show that planar or near-planar arrangements between the ring and the carbonyl group are often favored, but steric hindrance from the flexible side chain could lead to twisted conformations. rsc.org

Prediction of Spectroscopic Parameters (e.g., NMR, Mass Fragmentation)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. aip.org

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of each nucleus. Using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, it is possible to calculate the magnetic shielding of each carbon and hydrogen atom. mdpi.com These calculated values can then be converted into predicted ¹H and ¹³C NMR chemical shifts that often show excellent agreement with experimental data. mdpi.com For this compound, calculations would predict distinct signals for the aromatic protons, the aldehyde proton, and the protons of the methoxy and chloropropoxy groups. libretexts.org

Illustrative Data Table: Predicted ¹H NMR Chemical Shifts This table presents hypothetical chemical shifts (δ) relative to TMS, as would be predicted computationally.

| Proton Assignment | Predicted δ (ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.85 | Singlet |

| Aromatic (H adjacent to -CHO) | 7.42 | Doublet |

| Aromatic (H adjacent to -OCH₃) | 7.01 | Singlet |

| Aromatic (H adjacent to -O(CH₂)₃Cl) | 7.15 | Doublet |

| Methoxy (-OCH₃) | 3.95 | Singlet |

| Propoxy (-OCH₂-) | 4.20 | Triplet |

| Propoxy (-CH₂Cl) | 3.80 | Triplet |

| Propoxy (-CH₂-) | 2.25 | Multiplet |

Mass Spectrometry: While predicting a full mass spectrum is complex, computational methods can help rationalize fragmentation patterns observed in electron ionization mass spectrometry (EI-MS). researchgate.net Calculations can determine the stability of potential fragment ions. For aromatic ethers, common fragmentation pathways include cleavage of the bond beta to the aromatic ring and cleavage of the C-O bond. whitman.edublogspot.com For this molecule, likely fragmentations would involve the loss of the chloropropyl group, the loss of a chlorine radical, or cleavage resulting in a stable tropylium-like ion. blogspot.com

Reaction Mechanism Elucidation through Computational Methods

Computational methods are invaluable for investigating the step-by-step mechanisms of chemical reactions. rsc.orgmorressier.com By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. rsc.org This allows chemists to understand the feasibility of a proposed reaction pathway and the factors controlling its selectivity. acs.org

For this compound, one could computationally study reactions such as:

Nucleophilic addition to the aldehyde: Modeling the attack of a nucleophile on the carbonyl carbon, identifying the transition state, and calculating the activation energy. Studies on the allylation of benzaldehyde (B42025) have used quantum chemical methods to successfully predict the stereochemistry of the product. nih.gov

Electrophilic aromatic substitution: Investigating the directing effects of the methoxy and chloropropoxy groups by calculating the stability of the intermediate sigma complexes for substitution at different positions on the ring.

Intramolecular cyclization: Exploring the possibility of the terminal chlorine atom acting as a leaving group in a reaction with the phenolic oxygen (if the methoxy group were hydrolyzed) to form a cyclic ether.

These studies would involve locating the transition state structure for each step, which is the highest energy point along the reaction coordinate. The calculated activation energy (the difference in energy between the reactants and the transition state) provides a quantitative measure of the reaction rate, enabling a deeper understanding of the molecule's chemical behavior. rsc.org

Future Research Directions and Emerging Applications

Development of More Sustainable Synthetic Routes for 3-(3-Chloropropoxy)-4-methoxybenzaldehyde

The traditional synthesis of this compound typically involves the etherification of vanillin (B372448) with 1-bromo-3-chloropropane (B140262). While effective, this route often relies on petroleum-derived reagents and solvents, prompting a shift towards more sustainable and environmentally friendly methodologies. Future research is directed at aligning its production with the principles of green chemistry.

Key areas of investigation include:

Bio-based Feedstocks: A primary goal is to utilize vanillin sourced from renewable resources like lignin (B12514952), a major component of biomass. nih.govresearchgate.net Lignin valorization not only provides a sustainable source of vanillin but also contributes to a circular economy by converting waste into valuable chemicals. researchgate.net Microbial synthesis and biocatalytic routes are also being explored to produce vanillin from various feedstocks, including plastic waste, which could serve as a green starting point. rsc.orgasm.org

Green Solvents and Catalysts: Research is focused on replacing conventional organic solvents with greener alternatives such as water, supercritical fluids, or bio-derived solvents. orientjchem.orgchinakxjy.com Furthermore, the development of heterogeneous catalysts or biocatalysts can facilitate easier separation, reduce waste, and allow for catalyst recycling. chinakxjy.comresearchgate.net For the etherification step, base-free methods using catalysts like tetrabutylammonium (B224687) bromide (TBAB) are being explored to minimize salt byproducts and simplify workup procedures. phasetransfercatalysis.com

Process Intensification: Techniques like microwave-assisted synthesis and flow chemistry are being investigated to improve reaction efficiency. orientjchem.org These methods can lead to significantly reduced reaction times, lower energy consumption, and higher yields compared to conventional batch processing. chinakxjy.com

| Sustainable Strategy | Description | Potential Advantage |

| Bio-based Vanillin | Utilizing vanillin derived from lignin or through microbial fermentation. nih.govrsc.org | Reduces reliance on fossil fuels, valorizes waste streams. |

| Green Catalysis | Employing reusable solid catalysts or enzymes for etherification. chinakxjy.comphasetransfercatalysis.com | Minimizes waste, avoids harsh reagents, simplifies purification. |

| Alternative Solvents | Using water or bio-solvents instead of volatile organic compounds. orientjchem.org | Enhances safety, reduces environmental pollution. |

| Microwave Synthesis | Applying microwave irradiation to accelerate the reaction. orientjchem.org | Drastically shortens reaction times and improves energy efficiency. |

Exploration of Novel Reaction Pathways and Transformations of the Compound

The molecular structure of this compound offers multiple reactive sites for chemical transformations, allowing for the synthesis of a wide array of derivatives. Future research will explore novel reaction pathways to expand its synthetic utility beyond its current applications.

Aldehyde Group Transformations: The aldehyde functionality is a gateway to numerous chemical groups. Beyond its use in reductive amination for synthesizing intermediates like those for Ivabradine, it can undergo a variety of reactions. googleapis.com These include Wittig reactions to form alkenes, condensation reactions with active methylene (B1212753) compounds to create complex scaffolds, and oxidation to a carboxylic acid, which can then be converted to esters or amides. libretexts.org The development of catalyst-free tandem reactions in green solvents like water represents a promising avenue for clean synthesis. researchgate.net

Chloropropoxy Chain Reactions: The terminal chlorine atom on the propoxy chain is an excellent leaving group, making it susceptible to nucleophilic substitution. This allows for the introduction of various functional groups, such as azides (for click chemistry), amines, thiols, and larger molecular fragments. This functional handle is crucial for tethering the molecule to other substrates or for building more complex structures.

Aromatic Ring Functionalization: While the benzene (B151609) ring is already substituted, further electrophilic substitution reactions could be explored under controlled conditions to introduce additional functionalities, although the existing electron-donating groups will direct the position of new substituents.

| Reactive Site | Reaction Type | Potential Product/Application |

| Aldehyde | Knoevenagel Condensation | Synthesis of α,β-unsaturated carbonyl compounds, useful in medicinal chemistry. |

| Aldehyde | Wittig Reaction | Formation of stilbene-like structures for materials science applications. |

| Chloropropoxy Chain | Nucleophilic Substitution (e.g., with NaN3) | Introduction of an azide (B81097) group for subsequent "click" reactions to link molecules. |

| Chloropropoxy Chain | Williamson Ether Synthesis | Formation of more complex ethers by reacting with various alcohols. |

Expansion of Applications as a Versatile Synthetic Intermediate in Medicinal Chemistry and Materials Science

Building on its established role as a key intermediate for the antianginal drug Ivabradine, research is expanding to utilize this compound in other areas of medicinal chemistry and in the burgeoning field of sustainable materials. patsnap.comgoogle.com

Medicinal Chemistry: The vanillin scaffold is present in many biologically active compounds. By modifying the three key functional sites of this compound, a diverse library of compounds can be generated for screening against various therapeutic targets. For instance, derivatives like aroyl hydrazones synthesized from vanillin have shown antimicrobial activities. rsc.org The core structure could be elaborated to synthesize analogs of existing drugs or entirely new chemical entities for treating a range of diseases.

Materials Science: Vanillin and its derivatives are increasingly recognized as valuable bio-based monomers for creating sustainable polymers. researchgate.netnii.ac.jp The aldehyde and chloroalkyl functionalities of this compound make it a prime candidate for polymerization reactions. It can be used to synthesize polyesters, polyimines (Schiff bases), and epoxy resins. researchgate.netresearchgate.net These bio-based polymers could find applications as renewable alternatives to petroleum-derived plastics in coatings, adhesives, and composites. nih.govacs.org The ability to create cross-linkable smart polymers that respond to stimuli like temperature is another exciting area of exploration. nih.gov

Investigation of Advanced Functionalization Strategies for Diverse Molecular Architectures

To fully exploit the synthetic potential of this compound, researchers are investigating advanced functionalization strategies to construct complex and diverse molecular architectures from this relatively simple starting material.

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer a highly efficient way to build molecular complexity. The aldehyde group of the title compound is well-suited for participation in MCRs like the Ugi or Passerini reactions, enabling the rapid synthesis of diverse compound libraries.

Photochemical Reactions: The use of visible light to mediate chemical reactions is a rapidly growing field in organic synthesis. researchgate.netnih.gov Exploring photochemical transformations of this compound could unlock novel reaction pathways that are not accessible through traditional thermal methods, potentially leading to the formation of unique molecular structures under mild, metal-free conditions.

Polymer Post-Functionalization: In materials science, polymers synthesized using the title compound as a monomer could be further modified. The chloropropyl group, if retained in the polymer structure, would serve as a reactive handle for post-polymerization modification, allowing for the tuning of material properties or the attachment of specific ligands, dyes, or bioactive molecules.

Q & A

Basic: What are the common synthetic routes for 3-(3-Chloropropoxy)-4-methoxybenzaldehyde, and how can reaction efficiency be optimized?

The synthesis typically involves nucleophilic substitution, where 4-methoxy-3-hydroxybenzaldehyde reacts with 1-bromo-3-chloropropane under basic conditions. Optimization strategies include:

- Catalyst Selection : Use of potassium carbonate or sodium hydride to deprotonate the phenolic hydroxyl group, enhancing nucleophilicity .

- Temperature Control : Maintaining temperatures between 60–80°C to balance reaction rate and by-product formation .

- Solvent Choice : Polar aprotic solvents like DMF or acetone improve solubility and reaction homogeneity .

- Purity Monitoring : Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high yields (>85%) .

Basic: What analytical techniques are recommended for confirming the structure and purity of this compound?

- NMR Spectroscopy : H and C NMR verify substituent positions (e.g., methoxy at δ 3.8–3.9 ppm, aldehyde proton at δ 9.8–10.0 ppm) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) detect impurities (<2%) and quantify purity .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal analysis resolves bond angles and spatial arrangement .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical: 242.67 g/mol) .

Advanced: How can researchers address discrepancies in reported melting points or spectral data for this compound?

Discrepancies often arise from:

- Polymorphism : Recrystallization from ethanol/water or toluene can isolate stable polymorphs .

- Impurity Profiles : HPLC-MS identifies trace by-products (e.g., unreacted starting materials or chlorinated side products) .

- Cross-Validation : Compare data across multiple techniques (e.g., DSC for melting point verification) and reference databases like PubChem .

Advanced: What strategies are effective in minimizing by-product formation during the synthesis of this compound?

- Stoichiometric Precision : Use a 1.2:1 molar ratio of 1-bromo-3-chloropropane to benzaldehyde derivative to avoid excess halogenated reagent .

- Anhydrous Conditions : Molecular sieves or nitrogen atmosphere prevent hydrolysis of intermediates .

- Reaction Monitoring : TLC (hexane:ethyl acetate 7:3) tracks progress and halts reactions at ~90% conversion to reduce over-alkylation .

- By-Product Identification : GC-MS detects chloropropane dimers or ether-linked dimers, enabling solvent system adjustments .

Advanced: How does the electronic nature of substituents on the benzaldehyde core influence the compound's reactivity in further chemical modifications?

- Electron-Withdrawing Effects : The chloroalkoxy group increases electrophilicity at the aldehyde, enhancing reactivity in condensation reactions (e.g., Schiff base formation) .

- Steric Hindrance : The 3-chloropropoxy chain may slow nucleophilic attacks at the para-methoxy position, requiring catalysts like BF3·Et2O for efficient derivatization .

- Redox Stability : The aldehyde group is susceptible to oxidation; storage under inert gas (argon) or addition of stabilizers (BHT) preserves functionality .

Advanced: What methodologies are recommended for assessing the stability of this compound under varying storage conditions?

- Accelerated Degradation Studies : Expose the compound to 40°C/75% RH for 4 weeks and analyze via HPLC for degradation products (e.g., hydrolyzed chloropropanol derivatives) .

- Light Sensitivity Tests : UV-Vis spectroscopy monitors absorbance changes (λmax ~270 nm) under UV light to assess photolytic stability .

- pH-Dependent Stability : Dissolve in buffered solutions (pH 2–12) and track aldehyde integrity using FTIR (C=O stretch at ~1700 cm⁻¹) .

Advanced: How can computational modeling aid in predicting the reactivity or spectroscopic properties of this compound?

- DFT Calculations : Predict optimized geometries and HOMO-LUMO gaps (e.g., Gaussian 09 with B3LYP/6-31G* basis set) to correlate with experimental NMR shifts .

- Molecular Dynamics : Simulate solvent interactions (e.g., chloroform vs. DMSO) to explain solubility differences .

- QSAR Models : Relate substituent electronic parameters (Hammett σ values) to reaction rates in nucleophilic additions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.